![molecular formula C12H24O8 B14465990 Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate CAS No. 66470-79-9](/img/structure/B14465990.png)
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is an organic compound with a complex structure It is a derivative of acetic acid and is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with [3-hydroxy-2-(hydroxymethyl)-3-methylbutanol] under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor, and the product is continuously removed, allowing for large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Aplicaciones Científicas De Investigación
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate involves its interaction with various molecular targets. The hydroxy and acetate groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycolic acid: A simple hydroxy acid with similar functional groups.
Methyl glycolate: An ester of glycolic acid with similar chemical properties.
Hydroxyacetic acid: Another hydroxy acid with comparable reactivity.
Uniqueness
Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate is unique due to its specific structure, which combines multiple functional groups in a single molecule
Propiedades
Número CAS |
66470-79-9 |
|---|---|
Fórmula molecular |
C12H24O8 |
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate |
InChI |
InChI=1S/C8H16O4.2C2H4O2/c1-6(10)12-5-7(4-9)8(2,3)11;2*1-2(3)4/h7,9,11H,4-5H2,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
AZUHTEDTYGYGAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



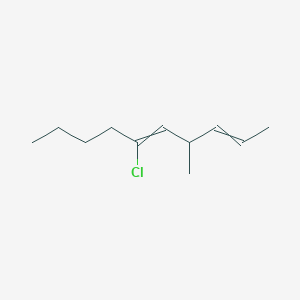

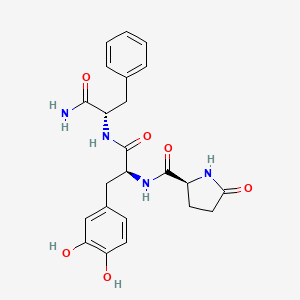
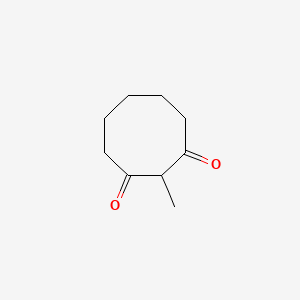
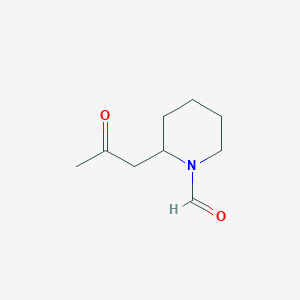
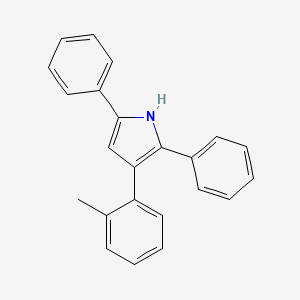
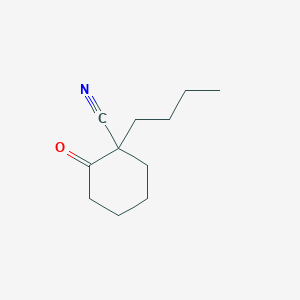
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
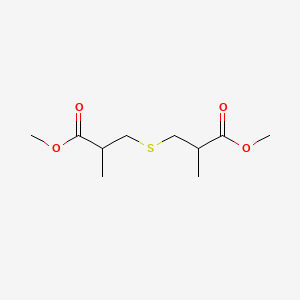
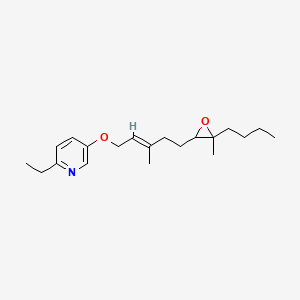
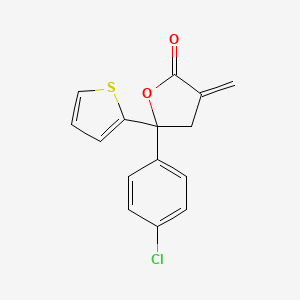
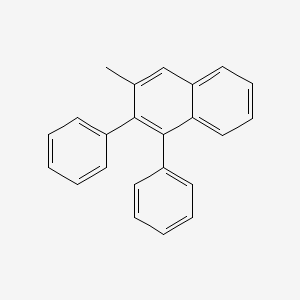
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
